3-Indolaldehyde Oxime

CAS No.: 40747-05-5

Cat. No.: VC16006314

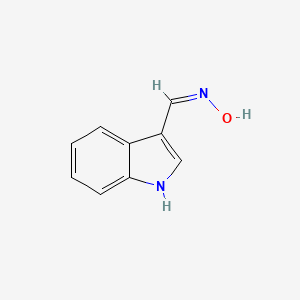

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40747-05-5 |

|---|---|

| Molecular Formula | C9H8N2O |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | (NZ)-N-(1H-indol-3-ylmethylidene)hydroxylamine |

| Standard InChI | InChI=1S/C9H8N2O/c12-11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10,12H/b11-6- |

| Standard InChI Key | BWEFEUTYNRSOKX-WDZFZDKYSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)/C=N\O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C=NO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Indolaldehyde oxime belongs to the class of indole derivatives characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The oxime group (-CH=N-OH) is appended at the 3-position of the indole core, creating two geometric isomers (syn and anti) due to the restricted rotation around the C=N bond . The molecular formula is , with a molar mass of 160.17 g/mol .

Table 1: Physicochemical Properties of 3-Indolaldehyde Oxime

| Property | Value |

|---|---|

| Melting Point | 195 °C |

| Solubility | Acetone, Dichloromethane, EtOH |

| Appearance | Red crystalline solid |

| LogP (Partition Coeff.) | 1.82 |

| Topological Polar Surface Area | 58.7 Ų |

Data sourced from experimental studies .

Spectroscopic Features

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the oxime proton ( 8.2–8.5 ppm) and the indolic NH proton ( 11.3 ppm) . Infrared (IR) spectra show absorption bands at 3250 cm⁻¹ (O-H stretch) and 1640 cm⁻¹ (C=N stretch), confirming the oxime functionality .

Synthesis and Mechanochemical Optimization

Conventional Synthesis Routes

The compound is typically synthesized via oximation of 1H-indole-3-carbaldehyde using hydroxylamine hydrochloride () under acidic or neutral conditions . A representative procedure involves:

-

Dissolving 1H-indole-3-carbaldehyde in ethanol or tetrahydrofuran (THF).

-

Adding and sodium hydroxide () at 0–27°C.

The reaction mechanism proceeds through nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime .

Mechanochemical Approaches

Recent advancements employ solvent-free mechanochemical synthesis to enhance safety and efficiency. Ball milling 1H-indole-3-carbaldehyde with and achieves 95% yield within 20 minutes, minimizing hazardous waste . Key advantages include:

-

Elimination of volatile organic solvents.

-

Reduced reaction time from hours to minutes.

Isomerism and Stereochemical Behavior

Syn vs. Anti Isomers

The oxime group’s configuration profoundly influences biological activity. Syn isomers (oxime -OH proximal to indole NH) exhibit higher urease inhibition than anti isomers . Isomerization studies in chloroform show equilibrium ratios shifting toward syn isomers (97:3) over seven days, contrary to earlier reports favoring anti forms .

Table 2: Isomer-Specific Biological Activities

| Isomer | Urease IC₅₀ (mM) | Solubility (LogS) |

|---|---|---|

| Syn | 0.0345 ± 0.0008 | -2.34 |

| Anti | 0.0516 ± 0.0035 | -2.87 |

Data from enzyme inhibition assays .

Thermodynamic Stability

Density functional theory (DFT) calculations indicate the syn isomer is thermodynamically favored by 2.3 kcal/mol due to intramolecular hydrogen bonding between the oxime -OH and indole NH . This stabilization correlates with observed isomer predominance in solid-state analyses .

Applications in Synthetic Chemistry

Building Block for Heterocycles

The oxime group undergoes cyclization with acetic anhydride to yield isoxazoline derivatives, precursors to β-carboline alkaloids with antidepressant activity . Nitrile oxide intermediates generated from 3-indolaldehyde oxime participate in 1,3-dipolar cycloadditions, forming pyrazole and triazole hybrids .

Catalysis and Material Science

Palladium complexes of 3-indolaldehyde oxime serve as catalysts for Suzuki-Miyaura cross-coupling reactions, achieving 85–92% yields in aryl-aryl bond formation . The compound’s fluorescence properties (λₑₘ = 450 nm) also make it a candidate for organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume